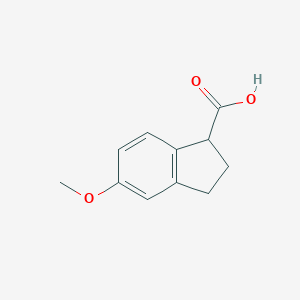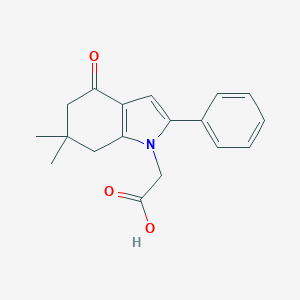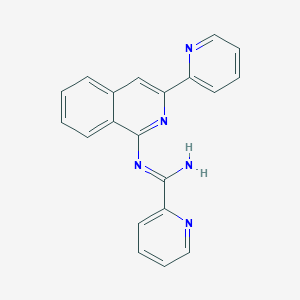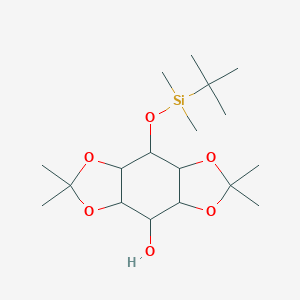
3,3-Dimethylbicylo(3.2.0)hepta-1,4-diene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3,3-Dimethylbicyclo(3.2.0)hepta-1,4-diene is a bicyclic organic compound that is commonly referred to as norcarane. This compound is of significant interest to scientists due to its unique chemical structure and its potential applications in various fields. In 2.0)hepta-1,4-diene, its scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions.
Wirkmechanismus
The mechanism of action of 3,3-Dimethylbicyclo(3.2.0)hepta-1,4-diene is not well understood. However, studies have shown that this compound has a unique chemical structure that allows it to interact with various molecules in the body. It is believed that 3,3-Dimethylbicyclo(3.2.0)hepta-1,4-diene can interact with receptors in the brain and other organs, leading to various physiological effects.
Biochemische Und Physiologische Effekte
Studies have shown that 3,3-Dimethylbicyclo(3.2.0)hepta-1,4-diene has various biochemical and physiological effects. This compound has been shown to have anti-inflammatory properties, which make it a potential candidate for the treatment of various inflammatory diseases. It also has antitumor properties, which make it a potential candidate for the treatment of various types of cancer.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of 3,3-Dimethylbicyclo(3.2.0)hepta-1,4-diene for lab experiments is its unique chemical structure. This compound can be easily modified to create various derivatives that can be used for different experiments. However, one of the limitations of this compound is its potential toxicity. Studies have shown that high doses of 3,3-Dimethylbicyclo(3.2.0)hepta-1,4-diene can be toxic to cells, which can limit its use in certain experiments.
Zukünftige Richtungen
There are various future directions for the study of 3,3-Dimethylbicyclo(3.2.0)hepta-1,4-diene. One potential direction is the development of new derivatives of this compound that can be used for different experiments. Another potential direction is the study of the mechanism of action of this compound to better understand its potential applications in various fields. Additionally, the potential use of 3,3-Dimethylbicyclo(3.2.0)hepta-1,4-diene in the treatment of various diseases, such as cancer and inflammation, should be further explored.
In conclusion, 3,3-Dimethylbicyclo(3.2.0)hepta-1,4-diene is a unique compound with various scientific research applications. Its synthesis method, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. The study of this compound has the potential to lead to significant advancements in various fields, including organic synthesis, pharmacology, and medicine.
Synthesemethoden
The synthesis of 3,3-Dimethylbicyclo(3.2.0)hepta-1,4-diene can be achieved through several methods. One of the most common methods is through the Diels-Alder reaction between 1,3-butadiene and 2-methylpropene. This reaction results in the formation of a bicyclic compound that can be easily converted to 3,3-Dimethylbicyclo(3.2.0)hepta-1,4-diene through a series of chemical reactions.
Wissenschaftliche Forschungsanwendungen
3,3-Dimethylbicyclo(3.2.0)hepta-1,4-diene has various scientific research applications. One of the most significant applications is in the field of organic synthesis. This compound is used as a starting material for the synthesis of various organic compounds due to its unique chemical structure. It is also used as a building block for the synthesis of complex molecules.
Eigenschaften
CAS-Nummer |
111869-26-2 |
|---|---|
Produktname |
3,3-Dimethylbicylo(3.2.0)hepta-1,4-diene |
Molekularformel |
C9H12 |
Molekulargewicht |
120.19 g/mol |
IUPAC-Name |
3,3-dimethylbicyclo[3.2.0]hepta-1,4-diene |
InChI |
InChI=1S/C9H12/c1-9(2)5-7-3-4-8(7)6-9/h5-6H,3-4H2,1-2H3 |
InChI-Schlüssel |
LCUWWPJEBQOEQH-UHFFFAOYSA-N |
SMILES |
CC1(C=C2CCC2=C1)C |
Kanonische SMILES |
CC1(C=C2CCC2=C1)C |
Andere CAS-Nummern |
111869-26-2 |
Synonyme |
3,3-dimethylbicyclo[3.2.0]hepta-1,4-diene |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



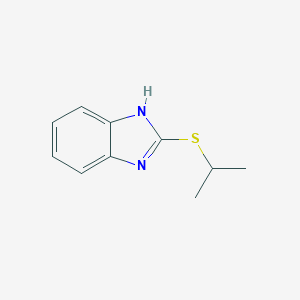
![1,3,5-Triazine-2,4,6-triamine, N2,N4,N6-tris[4-[(1,4-dimethylpentyl)amino]phenyl]-](/img/structure/B55417.png)
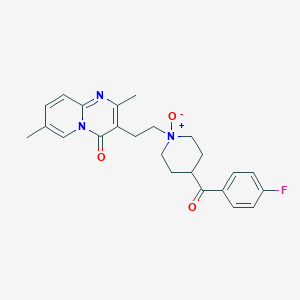
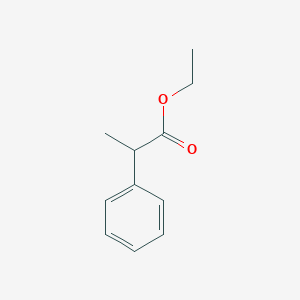
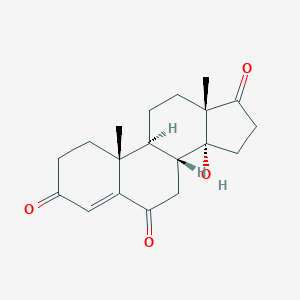
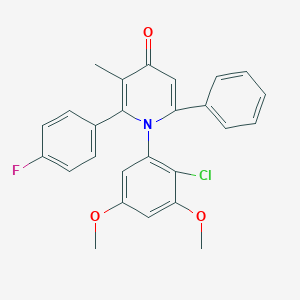
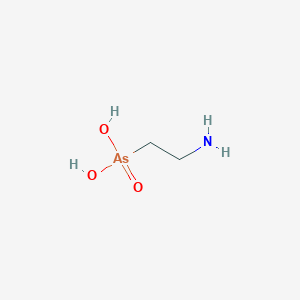
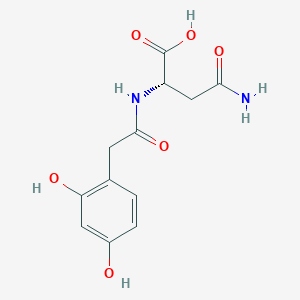
![2-[3-Methyl-2-(nitromethyl)-5-oxocyclopentyl]acetic acid](/img/structure/B55435.png)
![6-bromo-N-methylimidazo[1,2-a]pyrazin-8-amine](/img/structure/B55436.png)
